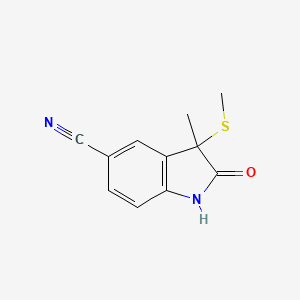![molecular formula C13H16OSi B14589663 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol CAS No. 61209-33-4](/img/structure/B14589663.png)
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol is an organic compound that features a unique combination of functional groups, including a silyl group, an alkyne, and an alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the hydrosilylation of an alkyne with a silyl hydride, followed by the introduction of the ethenyl and methyl groups through subsequent reactions. The reaction conditions often require the use of catalysts such as platinum or palladium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of silyl ethers or other substituted derivatives.
科学的研究の応用
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique functional groups.
作用機序
The mechanism of action of 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, while the alkyne and alcohol groups can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways, contributing to the compound’s overall effects.
類似化合物との比較
Similar Compounds
3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol: Shares the alkyne and alcohol functional groups but differs in the presence of a dimethylamino group instead of a silyl group.
Benzenemethanol, α-ethyl-4-methoxy-: Contains an alcohol group and an aromatic ring but lacks the alkyne and silyl groups.
Uniqueness
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and the exploration of new chemical reactions.
特性
CAS番号 |
61209-33-4 |
|---|---|
分子式 |
C13H16OSi |
分子量 |
216.35 g/mol |
IUPAC名 |
3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C13H16OSi/c1-4-15(3,11-5-10-14)13-8-6-12(2)7-9-13/h4,6-9,14H,1,10H2,2-3H3 |
InChIキー |
COLPNLKFCGBRLM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Si](C)(C=C)C#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


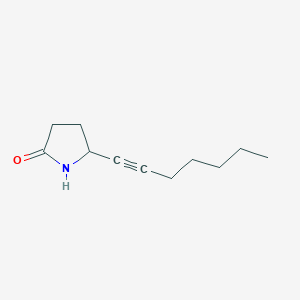
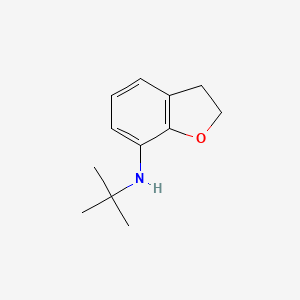
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)

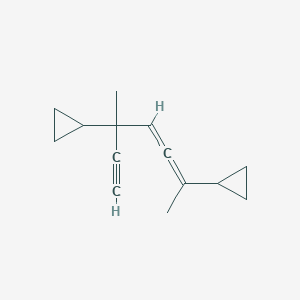
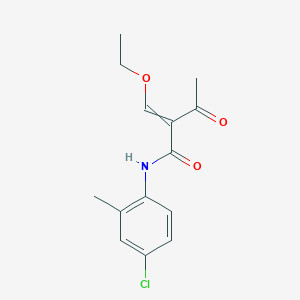

![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
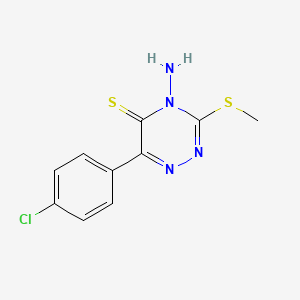

![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
